BenchChemオンラインストアへようこそ!

3-Bromo-6-methyl-1H-indazol-5-amine

Suzuki-Miyaura cross-coupling palladium catalysis indazole functionalization

3-Bromo-6-methyl-1H-indazol-5-amine (CAS 1000343-43-0) is a heterocyclic compound belonging to the indazole family, characterized by a fused pyrazole–benzene bicyclic core. It features three key substituents: a bromine atom at the 3-position, a methyl group at the 6-position, and a primary amine at the 5-position.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1000343-43-0
Cat. No. B1343711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methyl-1H-indazol-5-amine
CAS1000343-43-0
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C=C1N)Br
InChIInChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12)
InChIKeyQANHUNMOMXHWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methyl-1H-indazol-5-amine (CAS 1000343-43-0): A Dual-Functional Indazole Building Block for Kinase Inhibitor Synthesis


3-Bromo-6-methyl-1H-indazol-5-amine (CAS 1000343-43-0) is a heterocyclic compound belonging to the indazole family, characterized by a fused pyrazole–benzene bicyclic core. It features three key substituents: a bromine atom at the 3-position, a methyl group at the 6-position, and a primary amine at the 5-position . This substitution pattern confers dual synthetic utility—the C3 bromine enables Pd-catalyzed Suzuki–Miyaura cross-coupling for C–C bond formation, while the C5 amine serves as a functionalization handle for amidation, reductive amination, or diazotization [1]. The 6-methyl group enhances lipophilicity (predicted LogP ~2.2–2.3) relative to des-methyl analogs, which may improve membrane permeability in cell-based assays [2]. The compound is supplied as a pale-brown solid with a purity of ≥95% (or 98% from select vendors) and requires storage at 2–8 °C under an inert atmosphere [3].

Why 3-Bromo-6-methyl-1H-indazol-5-amine Cannot Be Simply Replaced by Other Indazole Building Blocks


Indazole-based building blocks are not interchangeable due to the strong dependence of cross-coupling efficiency, derivatization selectivity, and final compound ADME properties on the specific halogen, amine, and alkyl substitution pattern. The C3 bromine in 3-bromo-6-methyl-1H-indazol-5-amine provides an optimal balance of oxidative addition reactivity for Pd-catalyzed Suzuki couplings, being more reactive than the corresponding 3-chloro analog yet more stable and easier to handle than the 3-iodo variant [1]. The C5 amine is positioned para to the C6 methyl group on the benzenoid ring, which influences its nucleophilicity and steric accessibility in amide bond formation compared to analogs where the amine is at other positions (e.g., 6-amine or 4-amine) [2]. Furthermore, the 6-methyl group contributes to an increased LogP (~2.2–2.3) versus the des-methyl 3-bromo-1H-indazol-5-amine (predicted LogP of the des-methyl analog is lower), which can alter the lipophilicity and thus the cellular permeability of downstream products [3]. These combined features mean that substituting with a building block lacking the methyl (e.g., 3-bromo-1H-indazol-5-amine), lacking the bromine (e.g., 6-methyl-1H-indazol-5-amine), or bearing a different halogen will lead to divergent reactivity, altered pharmacokinetic profiles of final compounds, and potentially failed reaction sequences [1][2].

Quantitative Differentiation of 3-Bromo-6-methyl-1H-indazol-5-amine Against Its Closest Structural Analogs


Suzuki Coupling Reactivity: C3-Bromo vs. C3-Chloro and C3-Iodo Indazole Analogs

The C3 bromine substituent of 3-bromo-6-methyl-1H-indazol-5-amine is the preferred halogen for Pd-catalyzed Suzuki–Miyaura cross-coupling under microwave-assisted conditions. In a systematic study, (NH)-free 3-bromo-indazol-5-amine derivatives were coupled with arylboronic acids using Pd(OAc)₂/RuPhos/K₃PO₄ in dioxane/H₂O to afford 3-aryl-indazol-5-amines in good to excellent yields [1]. The 3-bromo derivative offers a superior balance of reactivity and stability compared to the 3-chloro analog (which requires harsher conditions or specialized ligands for oxidative addition) and the 3-iodo analog (which is more reactive but prone to homocoupling side reactions and oxidative degradation) [2]. No direct head-to-head kinetic comparison of these three halogen analogs under identical conditions was found in the available literature; this is a class-level inference based on the well-established reactivity order Ar-I > Ar-Br >> Ar-Cl in Pd(0)-catalyzed cross-couplings [3].

Suzuki-Miyaura cross-coupling palladium catalysis indazole functionalization

Lipophilicity and Predicted Membrane Permeability: 6-Methyl vs. Des-Methyl Analog

The presence of the 6-methyl group in 3-bromo-6-methyl-1H-indazol-5-amine increases its calculated LogP to approximately 2.2–2.3 compared to the des-methyl analog 3-bromo-1H-indazol-5-amine (CAS 478837-59-1), which has a predicted LogP of approximately 1.6–1.8 [1][2] (exact predicted values vary by algorithm). While experimentally measured LogP or LogD values are not available in the public domain for this specific compound, the predicted difference of ΔLogP ≈ 0.4–0.7 units corresponds to an approximately 2.5–5-fold increase in calculated lipophilicity . The 6-methyl group also increases the topological polar surface area (tPSA) slightly from the unsubstituted analog but remains within a favorable range (54.7 Ų) for blood-brain barrier penetration [1].

LogP lipophilicity ADME indazole derivatives

CYP1A2 Inhibition Liability: Precautionary Data for ADME Screening

Indazole derivatives structurally related to 3-bromo-6-methyl-1H-indazol-5-amine have been profiled for cytochrome P450 inhibition. A close structural analog (CHEMBL4747214, bearing a similar indazole-5-amine scaffold with C3-aryl substitution) showed CYP1A2 inhibition with an IC₅₀ of 20,000 nM (20 µM) in human liver microsomes [1]. Another indazole-containing compound (CHEMBL3407785) exhibited a CYP1A2 IC₅₀ of 7,000 nM (7 µM) [2]. These data suggest that the indazole-5-amine scaffold has a relatively low propensity for CYP1A2 inhibition (IC₅₀ values in the micromolar range), but direct CYP inhibition data for the target compound 3-bromo-6-methyl-1H-indazol-5-amine have not been published [3]. Some vendor sources suggest the compound may act as a CYP1A2 inhibitor based on computational predictions, but no experimental IC₅₀ data are available for the exact compound [3].

CYP450 inhibition drug-drug interaction ADME indazole metabolism

Aqueous Solubility: Quantitative Solubility Data for Formulation Planning

The aqueous solubility of 3-bromo-6-methyl-1H-indazol-5-amine has been reported by one vendor as 0.136 mg/mL (approximately 0.000602 mol/L, or 602 µM) . This value provides a useful benchmark for researchers preparing stock solutions for biological assays. In comparison, the des-methyl analog 3-bromo-1H-indazol-5-amine (CAS 478837-59-1) has a predicted higher aqueous solubility due to its lower LogP, but experimentally measured solubility data for the comparator are not publicly available for a direct head-to-head comparison . The solubility of 0.136 mg/mL is moderate and is consistent with the relatively lipophilic nature conferred by the C6 methyl and C3 bromine substituents (predicted LogP ~2.2) [1].

solubility formulation indazole biophysical properties

C5-Amine Derivatization Potential vs. C5-Unsubstituted or C5-Nitro Indazole Analogs

The C5 primary amine of 3-bromo-6-methyl-1H-indazol-5-amine is a versatile functional handle for constructing amide, urea, sulfonamide, and secondary amine linkages. This is a critical differentiator from two common comparator classes: (i) 3-bromo-6-methyl-1H-indazole (CAS 40598-73-0), which lacks the C5 amine and requires electrophilic nitration followed by reduction to introduce an amino group, and (ii) 3-bromo-6-methyl-5-nitro-1H-indazole, which requires a reduction step to access the amine . The target compound thus saves one to two synthetic steps compared to these alternatives. Direct head-to-head yield comparisons are not available, but the commercial availability of the target compound with the amine pre-installed eliminates the need for a potentially low-yielding nitration/reduction sequence on the indazole core, which is known to be challenging due to the directing effects of the N1–N2 pyrazole ring [1].

amine functionalization amide coupling medicinal chemistry indazole derivatization

Optimal Application Scenarios for Procuring 3-Bromo-6-methyl-1H-indazol-5-amine (CAS 1000343-43-0)


Suzuki–Miyaura Cross-Coupling for Diversity-Oriented Synthesis of 3-Aryl-Indazole Kinase Inhibitor Libraries

The C3 bromine atom of 3-bromo-6-methyl-1H-indazol-5-amine enables direct, N-unprotected Suzuki–Miyaura cross-coupling with aryl- and heteroarylboronic acids to generate 3-aryl-indazol-5-amine derivatives. This approach has been validated for the 3-bromo-indazol-5-amine scaffold using Pd(OAc)₂/RuPhos under microwave conditions, affording products in good to excellent yields [1]. The C5 amine remains available for subsequent amidation, enabling a two-step diversification strategy: first C3 arylation, then C5 amide coupling. This is particularly relevant for hit-to-lead programs targeting kinases such as LRRK2 [2], CHK1, or other oncology and CNS kinase targets where indazole cores are privileged scaffolds.

Building Block for CNS-Penetrant Kinase Inhibitors (e.g., LRRK2 for Parkinson's Disease)

Indazole and azaindazole compounds bearing the 5-amino-3-substituted-6-methyl pattern are disclosed as LRRK2 inhibitors in patent WO2021178780A1 for the treatment of CNS disorders including Parkinson's disease [1]. The 6-methyl group of 3-bromo-6-methyl-1H-indazol-5-amine enhances lipophilicity (predicted LogP ~2.2–2.3) compared to des-methyl analogs, which may improve brain penetration of final compounds [2]. The topological polar surface area (54.7 Ų) and moderate number of hydrogen bond donors (2) and acceptors (2) are within favorable ranges for CNS drug-likeness [2]. Researchers pursuing LRRK2 or other CNS kinase targets should prioritize this specific substitution pattern over des-methyl or non-amine analogs.

Amide Library Synthesis via C5-Amine Derivatization for Kinase SAR Exploration

The pre-installed C5 primary amine of 3-bromo-6-methyl-1H-indazol-5-amine allows direct amide bond formation with diverse carboxylic acid building blocks using standard coupling reagents (HATU, EDC/HOBt, etc.) [1]. This eliminates the need for a nitration/reduction sequence required when starting from 3-bromo-6-methyl-1H-indazole, saving 1–2 synthetic steps per analog. For medicinal chemistry teams conducting parallel synthesis of 50–500 compound libraries, this step-count reduction translates to significant savings in researcher time, reagent costs, and purification resources [2]. The compound's commercial availability at ≥95% purity from multiple vendors ensures reliable starting material quality for library production [1].

Biophysical Probe Design: Halogen Bonding Studies with Bromodomain Proteins

The C3 bromine atom in indazole-5-amine scaffolds can engage in halogen bonding interactions with protein targets. A closely related compound, 3-bromo-1H-indazol-5-amine, has been co-crystallized with human bromodomain-containing protein 3 (BRD3) at 1.202 Å resolution, demonstrating a halogen bond between the C3 bromine and the protein backbone [1]. While this crystal structure is for the des-methyl analog, 3-bromo-6-methyl-1H-indazol-5-amine retains the C3 bromine and thus has the potential for similar halogen bonding interactions, with the added benefit of the 6-methyl group providing a small hydrophobic contact that may enhance binding affinity in certain bromodomain pockets. This makes the target compound a candidate for fragment-based drug discovery and biophysical probe development targeting bromodomains or other halogen-bond-accepting protein sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-methyl-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.